The compound is classified as an imidazo[1,2-a]pyridine derivative. Its molecular formula is , with a molecular weight of approximately 213.03 g/mol. The IUPAC name for this compound is 2-bromo-1H-imidazo[1,2-a]pyridin-7-one, and it can be represented by the InChI key HMDPIDJPAAZEOX-UHFFFAOYSA-N.
The synthesis of 2-bromo-imidazo[1,2-a]pyridin-7-ol typically involves several advanced methodologies:
One notable synthesis route involves the reaction of 2-aminopyridine with 2-bromoacetophenone derivatives under ultrasound conditions in a PEG-400 solvent, achieving good to excellent yields . Another efficient method employs metal-free conditions for direct synthesis from aldehydes and isonitriles via condensation reactions .
The structure of 2-bromo-imidazo[1,2-a]pyridin-7-ol features:
Key structural data includes:
The compound undergoes various chemical transformations including:
Common reagents for these reactions include transition metal catalysts and photocatalysts. Reaction conditions can vary widely but typically range from room temperature to elevated temperatures depending on the specific reaction type .
The mechanism of action for 2-bromo-imidazo[1,2-a]pyridin-7-ol involves its interaction with biological targets. It may act as a ligand for neurotransmitter receptors, influencing their activity. This interaction can lead to various pharmacological effects, making it a candidate for further investigation in medicinal chemistry.
The compound exhibits typical characteristics associated with heterocyclic compounds:
Key chemical properties include:
The melting point and boiling point data are not specified in the sources but can be experimentally determined.
2-Bromo-imidazo[1,2-a]pyridin-7-ol has significant applications across various scientific fields:
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its exceptional drug-like properties and broad-spectrum biological activities. This fused bicyclic 5-6 heterocycle is recognized as a "drug prejudice" scaffold, evidenced by its presence in numerous clinically approved drugs such as the anxiolytic alpidem, the hypnotic zolpidem, the antiulcer agent zolimidine, and the cardiotonic olprinone [1] [4]. The remarkable versatility of this scaffold stems from its balanced physicochemical properties, including favorable solubility profiles, metabolic stability, and the ability to engage in diverse molecular interactions with biological targets.
Recent studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic activities [1] [6]. Particularly noteworthy is the clinical advancement of telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide derivative currently in Phase II trials for tuberculosis. Q203 targets the cytochrome bc₁ complex (QcrB subunit) of Mycobacterium tuberculosis with nanomolar potency (MIC₉₀ ≤ 0.006 μM) and demonstrates efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains [6]. The scaffold's drug-likeness is further evidenced by its presence in over 20 clinical and preclinical candidates targeting various therapeutic areas, underscoring its significance in modern drug discovery paradigms.
Table 1: Selected Biologically Active Imidazo[1,2-a]pyridine Derivatives
| Compound | Biological Activity | Key Pharmacological Parameters | |
|---|---|---|---|
| Zolpidem | Sedative/Hypnotic | GABA_A receptor agonist | |
| Alpidem | Anxiolytic | GABA_A receptor modulator | |
| Olprinone | Cardiotonic (PDE III inhibitor) | Inotropic agent for acute heart failure | |
| Telacebec (Q203) | Antitubercular | MIC₉₀ ≤ 0.006 μM against Mtb | |
| 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide | Antimicrobial | MIC 2700 μg/mL against S. aureus | [5] |
Halogenation serves as a strategic molecular modification that profoundly influences the bioactivity of heterocyclic compounds through multiple mechanisms. The introduction of halogen atoms—particularly bromine—affects electronic distribution, lipophilicity, metabolic stability, and molecular recognition patterns. Bromine's substantial atomic radius (1.85 Å) and polarizability enable distinctive hydrophobic interactions and halogen bonding with biological targets, where the electropositive σ-hole on bromine forms favorable contacts with electron-rich amino acid residues (e.g., carbonyl oxygen, histidine, asparagine) [2] [5].
In the imidazo[1,2-a]pyridine series, bromination at specific positions dramatically enhances biological potency. Crystallographic studies of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide reveal that bromine introduction significantly increases molecular planarity and optimizes crystal packing efficiency, which correlates with improved antimicrobial activity against Staphylococcus aureus [5]. Similarly, brominated derivatives demonstrate enhanced anticholinesterase activity compared to non-halogenated analogs. Compound 2h (bearing a bromine substituent at C-3) exhibited 3.2-fold stronger acetylcholinesterase (AChE) inhibition (IC₅₀ = 79 μM) than its non-brominated counterpart, attributed to halogen bonding with the peripheral anionic site of AChE [3].
The strategic placement of bromine also influences metabolic stability by protecting adjacent positions from oxidative metabolism. In anti-TB compounds, brominated imidazo[1,2-a]pyridines demonstrate extended half-lives compared to chloro- or fluoro-analogs, as evidenced by the superior pharmacokinetic profile of bromo-substituted Q203 analogs [6]. Furthermore, bromine serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling efficient diversification of the core scaffold for structure-activity relationship studies [8].
Table 2: Impact of Halogenation on Biological Activity of Imidazo[1,2-a]pyridines
| Compound | Halogen Position | Biological Activity | Potency Enhancement | |
|---|---|---|---|---|
| 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide | C-3 | Anti-staphylococcal | MIC 2700 μg/mL vs. non-brominated analog MIC >5000 μg/mL | [5] |
| 2h (Brominated) | C-3 | AChE inhibition | IC₅₀ = 79 μM (3.2-fold improvement) | [3] |
| Q203 bromo-analog | C-6 | Anti-tubercular | MIC improved 8-fold vs. parent | [6] |
Despite extensive exploration of imidazo[1,2-a]pyridine derivatives, the specific structural hybrid represented by 2-bromo-imidazo[1,2-a]pyridin-7-ol remains underexplored, presenting significant research opportunities. Current literature predominantly focuses on substitutions at C-3 (carboxamides in anti-TB agents) or C-6/C-8 positions (kinase inhibitors), with limited investigation into the pharmacological potential of hydroxy-substituted derivatives at C-7 combined with halogenation at C-2 [3] [6]. This omission is particularly notable given the demonstrated bioactivity enhancement when hydroxyl and halogen functionalities are strategically combined in heterocyclic systems.
The C-7 hydroxy group introduces distinctive hydrogen-bonding capabilities and potential for metal chelation, which may complement the halogen-bonding properties of bromine at C-2. Molecular modeling suggests that this combination could create a unique pharmacophore capable of simultaneous multipoint interactions with biological targets—bromine engaging hydrophobic pockets and the hydroxy group forming hydrogen bonds with catalytic residues. Additionally, the electron-withdrawing bromine substituent at C-2 may influence the acidity and hydrogen-bond-donating capacity of the C-7 hydroxy group, further modulating target interactions [3] [8].
Synthetic challenges contribute to this research gap. The direct introduction of a hydroxy group at C-7 is complicated by the electron-deficient nature of the imidazo[1,2-a]pyridine ring system and the directing effects of existing substituents. Traditional electrophilic bromination protocols often lack regioselectivity, yielding mixtures of 5-bromo, 6-bromo, and 8-bromo isomers when applied to hydroxy-substituted derivatives [5] [8]. Recent advances in radical bromination and transition-metal-catalyzed functionalization offer promising solutions for regioselective synthesis of 2-bromo-imidazo[1,2-a]pyridin-7-ol derivatives [8].
The exploration of this hybrid structure is further warranted by crystallographic evidence indicating that hydroxy-substituted imidazo[1,2-a]pyridines exhibit distinctive packing modes and intermolecular interactions compared to alkoxy- or amino-substituted analogs. These solid-state characteristics correlate with improved solubility profiles—a critical factor for drug bioavailability—while retaining the membrane permeability conferred by the bromine substituent [3]. The strategic combination of a hydrogen-bond-donating hydroxy group and halogen-bond-donating bromine atom within this scaffold presents a compelling structural motif for addressing the dual challenges of achieving both sufficient aqueous solubility and cell membrane penetration in drug development.
Table 3: Underexplored Structural Features and Research Opportunities
| Research Gap | Rationale for 2-Bromo-imidazo[1,2-a]pyridin-7-ol | Potential Impact |
|---|---|---|
| Limited studies on C-7 hydroxy derivatives | Enhanced hydrogen-bonding capacity & metal chelation | Improved target affinity and selectivity |
| Scarce data on C-2 brominated analogs | Optimal halogen bonding geometry at electron-rich C-2 | Enhanced receptor interaction efficiency |
| No reports on combined C-2 Br/C-7 OH | Synergistic electronic effects on reactivity | Unique physicochemical profile |
| Synthetic challenges in regioselectivity | New radical and catalytic methods available | Enables efficient library synthesis |
CAS No.: 31868-18-5
CAS No.: 163000-63-3
CAS No.: 130-20-1
CAS No.: 150653-91-1
CAS No.: 18375-61-6
CAS No.: 467-14-1